molecular formula C11H10Cl2N4S B282608 N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine

N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine

Cat. No. B282608
M. Wt: 301.2 g/mol
InChI Key: JXHOCRKAYHQPPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine, also known as DMXAA, is a small molecule with potential anticancer properties. DMXAA was first discovered in the late 1990s and has since been extensively studied for its ability to induce tumor necrosis and inhibit tumor growth.

Mechanism of Action

N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine works by activating the immune system to target and destroy cancer cells. It does this by binding to and activating a protein called STING (stimulator of interferon genes) in immune cells. This leads to the production of interferons, which are signaling molecules that activate immune cells to attack cancer cells.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine has been shown to have a number of biochemical and physiological effects on cells and tissues. It induces the production of cytokines and chemokines, which are signaling molecules that attract immune cells to the site of the tumor. It also increases the permeability of blood vessels in the tumor, allowing immune cells to more easily access and attack the cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine in lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines and animal models. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different types of cancer.

Future Directions

There are several future directions for research on N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine. One area of interest is the development of more potent and selective STING agonists that can activate the immune system to target cancer cells with greater specificity. Another area of interest is the use of N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine in combination with other immunotherapies, such as checkpoint inhibitors, to enhance the immune response against cancer cells. Finally, there is a need for more clinical trials to evaluate the efficacy and safety of N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine in humans.

Synthesis Methods

N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine can be synthesized through a multistep process starting with the reaction of 2,5-dichloroaniline with methyl isocyanate to form the corresponding urea derivative. This is followed by the reaction of the urea with thiosemicarbazide to form the desired product.

Scientific Research Applications

N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine has been the subject of numerous scientific studies due to its potential as an anticancer agent. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines and animal models. N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine has also been studied in combination with other anticancer drugs, such as cisplatin and paclitaxel, with promising results.

properties

Molecular Formula

C11H10Cl2N4S

Molecular Weight

301.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine

InChI

InChI=1S/C11H10Cl2N4S/c1-6-4-10-15-11(18-17(10)16-6)14-9-5-7(12)2-3-8(9)13/h2-5,11,14,16H,1H3

InChI Key

JXHOCRKAYHQPPG-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=NC(SN2N1)NC3=C(C=CC(=C3)Cl)Cl

SMILES

CC1=CC2=NC(SN2N1)NC3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

CC1=CC2=NC(SN2N1)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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